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Aticaprant Phase 3 Program: Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance regarding the

discontinuation of the Phase 3 clinical trial for Aticaprant (JNJ-67953964), a selective kappa

opioid receptor (KOR) antagonist investigated as an adjunctive treatment for major depressive

disorder (MDD) with moderate-to-severe anhedonia.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Aticaprant Phase 3 VENTURA

program?

A1: Johnson & Johnson announced the discontinuation of the Phase 3 VENTURA development

program for Aticaprant due to "insufficient efficacy in the target patient population"[1][2][3].

While the compound was found to be safe and well-tolerated with no new safety signals

identified, it did not demonstrate the expected level of effectiveness in treating depressive

symptoms in the intended patient group[2][3].

Q2: What was the scientific rationale for investigating a kappa opioid receptor (KOR) antagonist

for major depressive disorder with anhedonia?
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A2: The kappa opioid receptor (KOR) system is implicated in the regulation of mood, stress,

and reward pathways. Activation of KOR by its endogenous ligand, dynorphin, can lead to

dysphoria and anhedonia (the inability to experience pleasure), core symptoms of depression.

The hypothesis was that by blocking the KOR with an antagonist like Aticaprant, the negative

effects of dynorphin would be inhibited, thereby alleviating depressive symptoms, particularly

anhedonia.[4][5]

Q3: What were the key characteristics of the patient population in the VENTURA Phase 3

trials?

A3: The trials enrolled adults (typically aged 18 to 64) diagnosed with Major Depressive

Disorder (MDD) who were experiencing a moderate-to-severe depressive episode. A key

inclusion criterion was the presence of moderate-to-severe anhedonia. Furthermore, the

participants had an inadequate response to their current antidepressant therapy, which was

required to be a stable dose of a selective serotonin reuptake inhibitor (SSRI) or a serotonin-

norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.[6][7][8][9][10]

Q4: Despite the Phase 3 outcome, were there any promising findings from earlier studies of

Aticaprant?

A4: Yes, earlier phase studies suggested a potential benefit. For instance, a Phase 2 study

showed that adjunctive treatment with Aticaprant led to a statistically significant reduction in

depressive symptom severity on the Montgomery-Åsberg Depression Rating Scale (MADRS)

compared to placebo. The treatment effect was particularly noteworthy in a subgroup of

participants with elevated baseline anhedonia.[11] These promising early results provided the

rationale for advancing to the larger Phase 3 program.

Q5: Is there any information available on the quantitative outcomes of the Phase 3 VENTURA

trial?

A5: As of now, Johnson & Johnson has not publicly released detailed quantitative data from the

Phase 3 VENTURA program. The company has stated that full analyses are underway and will

be shared at a future medical meeting.[2][3][12]
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This section addresses potential questions and challenges researchers might face when

interpreting the Aticaprant Phase 3 results and planning future experiments.

Issue 1: Reconciling Promising Phase 2 Data with Phase 3 Failure

Possible Explanations:

Patient Heterogeneity: The broader and more diverse patient population in Phase 3 trials

may have diluted the treatment effect observed in a more selected Phase 2 population.

Placebo Response: A higher-than-expected placebo response in the Phase 3 trials could

have masked the true efficacy of Aticaprant.

Subgroup Effects: The positive signal in the Phase 2 anhedonia subgroup may not have

been robust enough to translate to a significant effect in the overall Phase 3 population.

Experimental Recommendations:

Conduct post-hoc analyses of the Phase 3 data (once available) to identify potential

patient subgroups that may have responded to treatment.

In future studies of KOR antagonists, consider more stringent patient selection criteria or

enrichment strategies based on biomarkers related to the KOR system.

Issue 2: The Future of KOR Antagonism as a Therapeutic Target for MDD

Considerations:

The failure of Aticaprant, along with another KOR antagonist, navacaprant, in late-stage

trials for MDD raises questions about the viability of this mechanism of action for this

indication.[12][13]

However, the company has indicated that based on the potential of the mechanism, they

will explore future development opportunities for Aticaprant in other areas of high unmet

need.[1][2][3]
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Investigate the role of KOR in other CNS disorders where stress and anhedonia are

prominent features.

Explore the potential of combining KOR antagonists with other classes of antidepressants

or therapeutic modalities.

Develop a deeper understanding of the neurobiology of the KOR system to identify patient

populations most likely to benefit from this therapeutic approach.

Data Presentation
As specific quantitative efficacy data from the Phase 3 trial has not been released, the following

tables summarize the key design parameters of the VENTURA program based on publicly

available clinical trial information.

Table 1: Aticaprant Phase 3 VENTURA Program - Key Trial Design Parameters
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Parameter Description

Official Title

A Randomized, Double-blind, Multicenter,

Parallel-group, Placebo-controlled Study to

Evaluate the Efficacy, Safety, and Tolerability of

Aticaprant 10 mg as Adjunctive Therapy in Adult

Participants With Major Depressive Disorder

(MDD) With Moderate-to-severe Anhedonia and

Inadequate Response to Current Antidepressant

Therapy (Example: VENTURA-2)[14]

Phase Phase 3[6][15]

Study Design
Randomized, Double-blind, Placebo-controlled,

Parallel Assignment[6][7][14]

Target Population

Adults (18-64 years) with a DSM-5 diagnosis of

MDD, moderate-to-severe anhedonia, and

inadequate response to a stable dose of an

SSRI or SNRI.[6][7][9][10]

Intervention

Aticaprant 10 mg orally, once daily, as

adjunctive therapy to current antidepressant

(SSRI/SNRI).[7][14]

Comparator
Placebo orally, once daily, as adjunctive therapy

to current antidepressant (SSRI/SNRI).[7]

Primary Outcome Measure

Change from baseline in the Montgomery-

Åsberg Depression Rating Scale (MADRS) total

score at Day 43.[14]

Treatment Duration
42 days (6 weeks) for the double-blind treatment

phase.[7][8][14]

Experimental Protocols
Methodology for Primary Efficacy Endpoint Assessment (Based on VENTURA-2 Protocol)
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The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating

Scale (MADRS) total score from baseline to Day 43.[14]

Instrument: The Structured Interview Guide for the MADRS (SIGMA) was utilized for the

assessment to ensure consistency across investigators and sites.

Assessment Schedule: The MADRS was administered at screening, baseline (Day 1, pre-

randomization), and at specified follow-up visits, including Day 43.

Scoring: The MADRS is a 10-item, clinician-rated scale that assesses the severity of

depressive symptoms. Each item is scored on a 7-point scale (0-6), with a total score

ranging from 0 to 60. Higher scores indicate greater severity of depression.

Analysis: The primary analysis would typically involve comparing the mean change in

MADRS total score from baseline to Day 43 between the Aticaprant and placebo groups.
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Caption: Aticaprant's mechanism of action as a KOR antagonist.
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Caption: Simplified workflow of the Aticaprant Phase 3 trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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